molecular formula C6H2F5N B581089 2,5-difluoro-4-(trifluoromethyl)pyridine CAS No. 1349716-18-2

2,5-difluoro-4-(trifluoromethyl)pyridine

Cat. No.: B581089
CAS No.: 1349716-18-2
M. Wt: 183.081
InChI Key: AOFPXEHMRNEJDO-UHFFFAOYSA-N
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Description

2,5-difluoro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the chemical formula C7H2F5N. It is a colorless liquid with a boiling point of 105-107°C and a molecular weight of 195.09 g/mol. This compound is part of the fluorinated pyridine family, which is known for its unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring .

Preparation Methods

The synthesis of 2,5-difluoro-4-(trifluoromethyl)pyridine involves several methods. One common approach is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

2,5-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, making the pyridine ring less reactive.

    Oxidation and Reduction:

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include fluorinating agents like AlF3 and CuF2, as well as nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology and Medicine: Fluorinated pyridines, including this compound, are investigated for their potential as imaging agents in radiotherapy and as components in pharmaceuticals due to their unique biological properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products that benefit from the stability and reactivity of fluorinated compounds.

Comparison with Similar Compounds

2,5-difluoro-4-(trifluoromethyl)pyridine can be compared to other fluorinated pyridines, such as:

    2-Fluoropyridine: Less fluorinated and therefore more reactive.

    2,6-Difluoropyridine: Similar in terms of fluorination but differs in the position of fluorine atoms.

    2,3,5-Trifluoromethylpyridine: Contains more fluorine atoms, making it even less reactive and more stable.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct physical and chemical properties that are advantageous in various applications .

Properties

IUPAC Name

2,5-difluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFPXEHMRNEJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-18-2
Record name 2,5-difluoro-4-(trifluoromethyl)pyridine
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